2-(3-Methylbutoxy)naphthalene
Description
2-(3-Methylbutoxy)naphthalene is a naphthalene derivative substituted with a branched alkoxy group (-O-(CH₂)₂CH(CH₃)) at the 2-position. Alkoxy groups like 3-methylbutoxy are known to influence hydrophobicity, solubility, and metabolic pathways compared to parent hydrocarbons or halogenated analogues .
Properties
IUPAC Name |
2-(3-methylbutoxy)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-12(2)9-10-16-15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTVERJNJHEXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536003 | |
| Record name | 2-(3-Methylbutoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-88-1 | |
| Record name | 2-(3-Methylbutoxy)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylbutoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Methylbutoxy)naphthalene is through the Williamson ether synthesis. This involves the reaction of 2-naphthol with 3-methylbutyl bromide in the presence of a strong base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol solvent .
Industrial Production Methods
Industrial production of 2-(3-Methylbutoxy)naphthalene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: This can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
2-(3-Methylbutoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Methylbutoxy)naphthalene involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkoxy-Substituted Naphthalenes
- 2-Methoxynaphthalene (CAS 91-20-3): Substituent: Methoxy (-OCH₃) at the 2-position. Key Differences: The smaller methoxy group reduces steric hindrance and increases polarity compared to 3-methylbutoxy. Applications: Used as intermediates in dye synthesis and pharmaceuticals.
1,4-Bis(2-benzoxazolyl)naphthalene (C.I. 367):
- Substituent: Benzoxazolyl groups at 1,4-positions.
- Key Differences: The benzoxazolyl groups enhance fluorescence properties, making this compound a fluorescent whitener. Its detection in plastics requires specialized HPLC methods, indicating low environmental solubility compared to alkoxy derivatives .
Methyl-Substituted Naphthalenes
- 2-Methylnaphthalene (CAS 91-57-6): Substituent: Methyl (-CH₃) at the 2-position. 2-Methylnaphthalene is ~1.5–2 times less toxic than naphthalene in acute lung injury models . Environmental Impact: Persists in sediments due to low water solubility .
- 1-Methyl-7-tert-butylnaphthalene: Substituent: Methyl and bulky tert-butyl groups. Key Differences: Bulky substituents reduce biodegradability and increase thermal stability. Synthesis involves complex Friedel-Crafts alkylation, as noted in early 20th-century studies .
Halogenated Naphthalenes
- 1-Chloronaphthalene (CAS 90-13-1) and 2-Chloronaphthalene (CAS 91-58-7):
Other Derivatives
- 1,2-Dihydro-6,8-dimethoxy-7-hydroxy-N1,N2-bis[2-(4-hydroxyphenyl)ethyl]naphthalene dicarboxamide :
Research Findings and Data Analysis
Table 1: Physicochemical Properties of Selected Naphthalene Derivatives
| Compound | Substituent(s) | Molecular Weight (g/mol) | Water Solubility | LogP (Estimated) |
|---|---|---|---|---|
| Naphthalene | None | 128.17 | 31.7 mg/L | 3.30 |
| 2-Methylnaphthalene | -CH₃ | 142.20 | 24.5 mg/L | 3.90 |
| 2-Methoxynaphthalene | -OCH₃ | 158.20 | ~15 mg/L | 3.10 |
| 2-(3-Methylbutoxy)naphthalene | -O-(CH₂)₂CH(CH₃) | ~216.30 | <10 mg/L* | ~4.50* |
| 1-Chloronaphthalene | -Cl | 162.62 | 6.4 mg/L | 4.10 |
*Estimated based on branched alkoxy group’s hydrophobicity .
Table 2: Toxicological Comparison
| Compound | Acute Toxicity (LD₅₀, Rat Oral) | Key Health Effects | Metabolism Pathway |
|---|---|---|---|
| Naphthalene | 490 mg/kg | Hemolytic anemia, cataracts | CYP450-mediated epoxidation |
| 2-Methylnaphthalene | 1,200 mg/kg | Lung injury, hepatotoxicity | Slower CYP450 oxidation |
| 2-(3-Methylbutoxy)naphthalene | Not reported | Predicted: Liver/kidney stress* | Likely esterase-mediated hydrolysis |
| 1-Chloronaphthalene | 2,540 mg/kg | Thyroid disruption, carcinogenicity | Glutathione conjugation |
*Inferred from alkoxy naphthalene analogs .
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